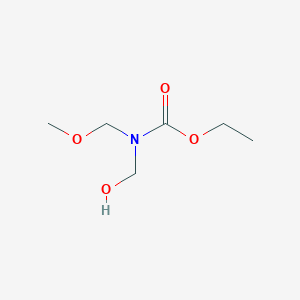

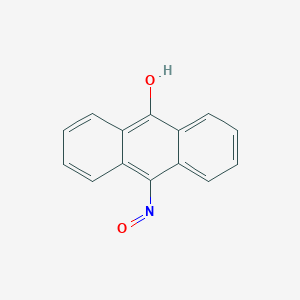

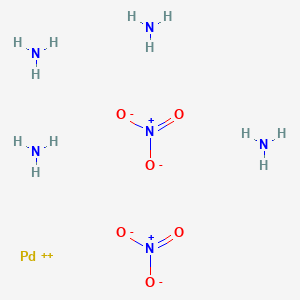

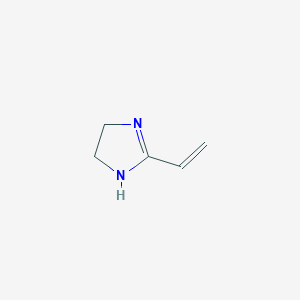

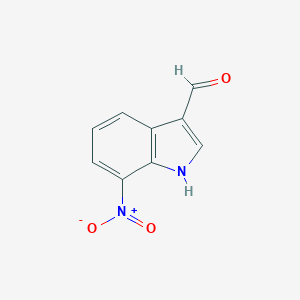

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-containing compounds like the one often involves strategies to incorporate the furan ring efficiently into the desired framework. Methods include the rhodium-catalyzed carbonylative addition of arylboronic acids to propargylic alcohols, followed by cyclization to form the furan ring, a process that has been improved by optimizing reaction conditions (Dheur, Sauthier, Castanet, & Mortreux, 2010). Additionally, the synthesis of related furan derivatives from 2-alkynyl 2-diazo-3-oxobutanoates using rhodium(II) acetate has been reported, highlighting the versatility of rhodium-catalyzed reactions in forming furan rings (Padwa & Straub, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and fluorenylmethoxycarbonyl groups is characterized by the arrangement of these functional groups in relation to each other, which significantly influences their reactivity and physical properties. X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been utilized to characterize similar compounds, revealing insights into their conformation and intermolecular interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Chemical reactions involving furan-containing compounds can vary widely, with reactivity often centered around the furan ring. For instance, the Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions to selectively synthesize furan derivatives highlights the reactivity of the furan moiety and its utility in organic synthesis (Joh, Doyama, Onitsuka, Shiohara, & Takahashi, 1991).

Aplicaciones Científicas De Investigación

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a chemical compound with potential implications in various fields of scientific research. While direct studies on this specific compound may be limited, insights can be drawn from research on related furan derivatives and their applications across different scientific disciplines.

Furan Derivatives in Biomass Conversion and Polymers

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play a crucial role in the conversion of plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, highlighting the potential of furan derivatives in sustainable chemistry and material science. Notably, furan derivatives are pivotal in producing monomers, polymers, fuels, and various functional materials, indicating the broad applicability of these compounds in creating sustainable solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications of Levulinic Acid

Levulinic acid (LEV), a key biomass-derived chemical, showcases the versatility of furan derivatives in the biomedical field. Its potential in drug synthesis emphasizes the role of such compounds in developing new pharmaceuticals. LEV and its derivatives facilitate cleaner, cost-effective drug synthesis processes, underscoring the significance of furan derivatives in medicinal chemistry and drug development processes (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Advanced Material Science Through Furan Compounds

The incorporation of furan derivatives into materials science is evident in the development of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. These compounds, with their heteroaromatic rings, have shown significant promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The diversity and bioisosteric properties of furan and thiophene derivatives in medicinal chemistry highlight the potential of furan derivatives in creating advanced materials with specific biological activities (Ostrowski, 2022).

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375922 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

CAS RN |

1217662-55-9 |

Source

|

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.